molecular formula C11H15BClNO3 B178263 5-Chloro-2-(pivaloylamino)phenylboronic acid CAS No. 185950-64-5

5-Chloro-2-(pivaloylamino)phenylboronic acid

Cat. No.: B178263
CAS No.: 185950-64-5
M. Wt: 255.51 g/mol
InChI Key: GIAJZMJDKJWGNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pivaloylamino)phenylboronic acid typically involves the reaction of 5-chloro-2-aminophenylboronic acid with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pivaloylamino)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(pivaloylamino)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in coupling reactions. The presence of both the chloro and pivaloylamino groups can provide distinct electronic and steric effects, making it a valuable reagent in the synthesis of complex molecules .

Properties

IUPAC Name

[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAJZMJDKJWGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458046
Record name [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185950-64-5
Record name [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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